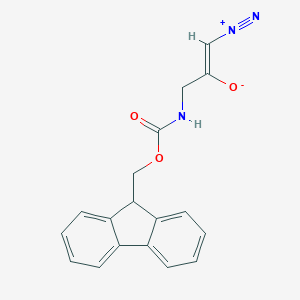

Fmoc-Gly-CHN2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Gly-CHN2 is a peptide that is widely used in scientific research for a variety of applications. This peptide is synthesized using a specific method and has been found to have various biochemical and physiological effects. In

Applications De Recherche Scientifique

Fmoc-Gly-CHN2 : Applications dans la recherche scientifique

Formation d'hydrogel : Les dérivés Fmoc, y compris le this compound, sont connus pour leur capacité à former des hydrogels auto-supportants. Ces hydrogels peuvent s'assembler en structures en feuillets β en raison de l'empilement des groupes fluorényles, ce qui est essentiel pour créer des matériaux présentant des propriétés mécaniques et une réactivité spécifiques .

Modification de la nanostructure : this compound peut être utilisé comme agent de modification pour les nanostructures, telles que TiO2@SiO2–(CH2)3–NH2, conduisant à la formation de TiO2@SiO2–(CH2)3–NH–Gly–Fmoc. Cette modification est caractérisée à l'aide de méthodes analytiques telles que la MET et la FTIR, indiquant son importance dans les applications de la nanotechnologie .

Orientation antiparallèle de la β-brins : La présence de groupes Fmoc dans les peptides peut faciliter la formation d'orientations antiparallèles de la β-brins au sein des hydrogels. Cette caractéristique structurelle est cruciale pour développer des matériaux dotés de fonctions biologiques et d'interactions désirées .

Construction de matériaux à base de peptides : Les acides aminés et les peptides fonctionnalisés par Fmoc, tels que le this compound, sont utilisés dans la construction de matériaux à base de peptides. Ces matériaux ont une large gamme d'applications, y compris l'ingénierie tissulaire et les systèmes d'administration de médicaments .

Amélioration des propriétés mécaniques : L'incorporation de this compound dans les séquences peptidiques peut améliorer les propriétés mécaniques des matériaux résultants. Ceci est particulièrement utile dans la création d'échafaudages robustes pour des applications biomédicales .

Revêtement de surface bioactif : this compound peut être utilisé pour créer des revêtements de surface bioactifs sur divers substrats. Ces revêtements peuvent améliorer la biocompatibilité et favoriser des réponses cellulaires spécifiques .

Systèmes d'administration de médicaments : En raison de ses propriétés structurelles, this compound peut être utilisé dans la conception de systèmes d'administration de médicaments qui nécessitent une libération contrôlée et une administration ciblée d'agents thérapeutiques .

Échafaudages d'ingénierie tissulaire : La capacité de this compound à former des hydrogels stables avec des orientations structurelles spécifiques en fait un candidat idéal pour le développement d'échafaudages en ingénierie tissulaire. Ces échafaudages peuvent soutenir la croissance cellulaire et la régénération tissulaire .

Mécanisme D'action

Target of Action

Fmoc-Gly-CHN2 is an Fmoc protected glycine derivative . The primary target of this compound is the amine group of amino acids . The Fmoc group serves as a protecting group for amines during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .

Pharmacokinetics

The fmoc group’s rapid removal by a base suggests that it may have a short half-life in environments with a high base concentration .

Result of Action

The introduction of the Fmoc group to the amine group of amino acids results in the formation of Fmoc carbamate . This compound protects the amine group during peptide synthesis, allowing for the successful formation of peptides .

Action Environment

The action of this compound is influenced by the pH of the environment. In basic environments, the Fmoc group is rapidly removed . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the Fmoc group is removed at the appropriate time .

Analyse Biochimique

Biochemical Properties

Fmoc-Gly-CHN2 plays a significant role in proteomics studies and solid-phase peptide synthesis techniques . It confers a high level of flexibility when incorporated into polypeptides . This compound could be useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function .

Cellular Effects

For instance, Fmoc-phenylalanine-valine hydrogel exhibited higher cell proliferation in certain cell types than others .

Molecular Mechanism

The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This mechanism allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Temporal Effects in Laboratory Settings

The Fmoc group is known to be completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Metabolic Pathways

It is known that Fmoc-protected peptides can be involved in various metabolic processes due to their role in peptide synthesis .

Transport and Distribution

It is known that Fmoc-protected peptides can be transported and distributed within cells during the process of peptide synthesis .

Subcellular Localization

It is known that Fmoc-protected peptides can be localized within cells during the process of peptide synthesis .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-diazo-2-oxopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c19-21-10-12(22)9-20-18(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,10,17H,9,11H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDGJOVHMQKZMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)C=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

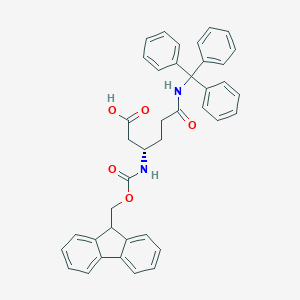

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)

![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)